molecular formula C22H21NO4 B3523492 dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3523492
M. Wt: 363.4 g/mol
InChI Key: MOFRSRFYQJZMSE-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to a class of organic compounds known as dihydropyridines . They are characterized by a pyridine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

Dihydropyridines are often synthesized via the Hantzsch pyridine synthesis, a multi-component organic reaction . The reaction involves a condensation of aldehydes, such as p-methoxybenzaldehyde, with β-ketoesters like methyl acetoacetate and an ammonium salt .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of various substituents on the ring can significantly influence the properties of the compound .


Chemical Reactions Analysis

Dihydropyridines can undergo a variety of chemical reactions, including oxidation and reduction, due to the presence of the pyridine ring . The specific reactions and their mechanisms would depend on the exact structure and substituents of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the nature and position of substituents on the pyridine ring .

Mechanism of Action

While the mechanism of action would depend on the specific compound and its application, dihydropyridines are often used as calcium channel blockers in medical applications . They work by inhibiting the influx of calcium ions, which can affect muscle contraction and neurotransmitter release .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its exact structure and properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) or other safety documentation for detailed information .

Future Directions

The future directions for research on such compounds could include exploring new synthesis methods, investigating their potential applications (e.g., in medicine or materials science), and studying their properties and behavior under various conditions .

Properties

IUPAC Name

dimethyl 1-(4-methylphenyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-15-9-11-17(12-10-15)23-13-18(21(24)26-2)20(16-7-5-4-6-8-16)19(14-23)22(25)27-3/h4-14,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRSRFYQJZMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate

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